molecular formula C20H22N2O3S B2561843 (2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851801-10-0

(2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2561843
CAS No.: 851801-10-0
M. Wt: 370.47
InChI Key: KRKOZXPUUUYKLX-UHFFFAOYSA-N
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Description

The compound (2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a substituted imidazole derivative featuring a methanone group linked to a 2,3-dimethoxyphenyl ring and a 2-((2-methylbenzyl)thio) substituent on the imidazole core.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-7-4-5-8-15(14)13-26-20-21-11-12-22(20)19(23)16-9-6-10-17(24-2)18(16)25-3/h4-10H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKOZXPUUUYKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of approximately 356.45 g/mol. The structure includes a dimethoxyphenyl moiety and an imidazole derivative, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In a study examining the effects on lipopolysaccharide (LPS)-induced inflammation in murine models, it was found to significantly reduce the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-κB signaling pathways .

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds have shown promise in inhibiting tumor cell proliferation. The mechanism may involve apoptosis induction in cancer cells and inhibition of angiogenesis. Specific studies need to be conducted to ascertain the efficacy of this compound against various cancer cell lines.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Protein Kinases : Compounds with similar structures have been reported to inhibit key protein kinases involved in cell signaling pathways.
  • Modulation of G Protein-Coupled Receptors (GPCRs) : The interaction with GPCRs can lead to downstream effects that modulate cellular responses, including inflammation and cell proliferation .

Study 1: Anti-inflammatory Activity

In a controlled study, mice were treated with the compound prior to LPS exposure. Results indicated a marked decrease in serum levels of inflammatory markers compared to controls. Histopathological analysis showed reduced tissue damage in treated groups .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Data Table: Biological Activities Summary

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cellsOngoing research
GPCR ModulationPotential modulation of inflammatory pathways

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that imidazole derivatives, similar to the target compound, exhibit significant anticancer properties. For instance, compounds containing the imidazole ring have been shown to effectively target drug-resistant tumors. A study highlighted that certain 2-aryl-4-benzoyl-imidazoles demonstrated promising results against melanoma and other cancer types, suggesting potential pathways for developing new anticancer agents from similar structures .

Case Study:
A series of 2-aryl-imidazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that modifications on the imidazole ring could enhance efficacy against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl group significantly influenced biological activity .

Anticonvulsant Properties

Compounds with thiazole and imidazole moieties have been reported to possess anticonvulsant activities. A study focused on thiazole-bearing analogues showed that specific substitutions led to enhanced efficacy in seizure models. This suggests that the imidazole component in (2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could similarly contribute to anticonvulsant effects, especially when optimized through structural modifications .

Data Table: Anticonvulsant Activity of Related Compounds

CompoundStructureMedian Effective Dose (mg/kg)Activity
Compound 1Thiazole derivative<20Significant
Compound 2Imidazole derivative<30Moderate
Target Compound(2,3-dimethoxyphenyl)(...)TBDTBD

Antibacterial Potential

The antibacterial properties of compounds similar to this compound have also been explored. Thiazole and imidazole derivatives have shown effectiveness against various bacterial strains, including resistant pathogens like MRSA. The incorporation of thioether groups has been linked to enhanced antibacterial activity .

Case Study:
A series of thiazole-based compounds were tested against common bacterial strains. Results indicated that certain modifications led to improved activity compared to standard antibiotics. This highlights the potential for developing new antibacterial agents based on the structure of the target compound .

Synthesis of Functional Materials

The synthetic versatility of compounds containing imidazole and thiazole rings allows for their use in creating functional materials. For example, derivatives can be utilized in organic electronics or as ligands in coordination chemistry due to their ability to form stable complexes with metals.

Data Table: Synthesis Routes for Functional Materials

Synthesis MethodYield (%)Application Area
Nucleophilic substitution77–99Organic Electronics
Cyclization reactions50–80Coordination Chemistry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 4,5-dihydro-1H-imidazole derivatives, which are frequently modified at the 2-position (thioether group) and the methanone-linked aryl ring. Key structural analogs include:

Compound Name Key Substituents Synthesis Method (Reference)
(4-Nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Nitrophenyl (electron-withdrawing), 3-(trifluoromethyl)benzylthio TDAE-mediated alkylation (inferred from )
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3-Methoxyphenyl, 4,5-dimethyl, phenyl Condensation reactions
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole Furan-2-yl (heterocyclic), 4,5-diphenyl Multi-component cyclization

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2,3-dimethoxyphenyl group (electron-donating) contrasts with the 4-nitrophenyl group in , which introduces strong electron-withdrawing effects. This difference may alter solubility (e.g., nitro groups enhance polarity) and reactivity (e.g., methoxy groups may stabilize charge via resonance) .
  • Thioether Substituents : The 2-methylbenzylthio group in the target compound differs from the 3-(trifluoromethyl)benzylthio group in . Trifluoromethyl groups are lipophilic and metabolically stable, whereas methylbenzyl groups offer moderate hydrophobicity .

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